molecular formula C8H17NOS B13226982 Iminobis(2-methylpropyl)-lambda6-sulfanone

Iminobis(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13226982
M. Wt: 175.29 g/mol
InChI Key: INYVQUWQXWXPNN-UHFFFAOYSA-N
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Description

Iminobis(2-methylpropyl)-lambda6-sulfanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an iminobis group, which is bonded to two 2-methylpropyl groups and a lambda6-sulfanone moiety. The compound’s distinct structure makes it a subject of interest in both academic and industrial research.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

3,7-dimethyl-1,5-thiazocane 1-oxide

InChI

InChI=1S/C8H17NOS/c1-7-3-9-4-8(2)6-11(10)5-7/h7-9H,3-6H2,1-2H3

InChI Key

INYVQUWQXWXPNN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(CS(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iminobis(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 2-methylpropylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of a metal catalyst to facilitate the formation of the iminobis linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Iminobis(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone moiety to sulfides.

    Substitution: The iminobis group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Iminobis(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Iminobis(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes can lead to the inhibition of metabolic processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Iminobis(2-methylpropyl)-lambda6-sulfoxide
  • Iminobis(2-methylpropyl)-lambda6-sulfone
  • Iminobis(2-methylpropyl)-lambda6-thiol

Uniqueness

Compared to its analogs, Iminobis(2-methylpropyl)-lambda6-sulfanone exhibits unique reactivity and stability due to the presence of the sulfanone moiety. This makes it particularly valuable in applications requiring robust chemical properties and specific reactivity profiles.

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